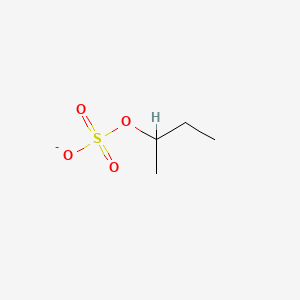

Butan-2-yl sulfate

Description

Butan-2-yl sulfate (sec-butyl sulfate) is an organosulfate ester derived from sulfuric acid and butan-2-ol. These include esters of carboxylic acids, sulfonic acids, phosphoric acids, and chlorinated phenoxyacetates, which exhibit diverse chemical properties and applications. This article focuses on synthesizing a comparative analysis of butan-2-yl derivatives, leveraging data from authoritative sources to highlight key structural, functional, and biological distinctions.

Propriétés

Numéro CAS |

3004-76-0 |

|---|---|

Formule moléculaire |

C4H9O4S- |

Poids moléculaire |

153.18 g/mol |

Nom IUPAC |

butan-2-yl sulfate |

InChI |

InChI=1S/C4H10O4S/c1-3-4(2)8-9(5,6)7/h4H,3H2,1-2H3,(H,5,6,7)/p-1 |

Clé InChI |

PGKWEMPRRKCZSF-UHFFFAOYSA-M |

SMILES canonique |

CCC(C)OS(=O)(=O)[O-] |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Butan-2-yl sulfate can be synthesized through the esterification of butan-2-ol with sulfuric acid. The reaction typically involves the following steps:

Reactants: Butan-2-ol and sulfuric acid.

Reaction Conditions: The reaction is carried out under acidic conditions, often at elevated temperatures to facilitate the esterification process.

Procedure: Butan-2-ol is mixed with concentrated sulfuric acid, and the mixture is heated. The reaction proceeds with the formation of butan-2-yl sulfate and water as a byproduct.

Industrial Production Methods

In an industrial setting, the production of butan-2-yl sulfate may involve continuous processes with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

Butan-2-yl sulfate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, butan-2-yl sulfate can hydrolyze to form butan-2-ol and sulfuric acid.

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.

Oxidation and Reduction: While less common, butan-2-yl sulfate can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Substitution: Nucleophiles such as halides, amines, or alcohols in the presence of a suitable catalyst.

Oxidation/Reduction: Strong oxidizing or reducing agents under controlled conditions.

Major Products Formed

Hydrolysis: Butan-2-ol and sulfuric acid.

Substitution: Various substituted butan-2-yl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Butan-2-yl sulfate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

Biology: Studies have explored its potential effects on biological systems, including its interactions with enzymes and other biomolecules.

Medicine: Research into its pharmacological properties and potential therapeutic applications is ongoing.

Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of butan-2-yl sulfate involves its interaction with molecular targets such as enzymes and receptors. The sulfate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes.

Comparaison Avec Des Composés Similaires

(2R/S)-Butan-2-yl (Z)-Dodec-5-enoate

- Molecular Formula : C₁₆H₂₈O₂

- Synthesis: Prepared via reaction of (Z)-dodec-5-enoyl chloride with enantiopure (2R)- or (2S)-butan-2-ol in anhydrous benzene, yielding 75–85% purity (HPLC) .

- Applications: Acts as a sex attractant for Zygaenidae moths. The (2S)-enantiomer (EFETOV-S-S-5) attracts Adscita geryon, while the (2R)-enantiomer (EFETOV-S-5) targets Jordanita notata .

Butan-2-yl Methanesulfonate

Butan-2-yl Diethyl Phosphate

- Molecular Formula : C₈H₁₉O₄P

- CAS No.: 31774-59-1

Butan-2-yl 2-(2,4,5-Trichlorophenoxy)acetate

- Molecular Formula : C₁₂H₁₃Cl₃O₃

- Molecular Weight : 311.59 g/mol

- Hazard Class : 6.1(b) (toxic substances)

- Applications: Likely a herbicide derivative, given structural similarity to chlorophenoxyacetates like 2,4,5-T .

Comparative Analysis of Butan-2-yl Derivatives

Table 1: Structural and Functional Comparison

Research Findings and Critical Insights

Hazard and Regulatory Considerations

Butan-2-yl 2-(2,4,5-TCP)acetate’s classification under Hazard Class 6.1(b) underscores its toxicity, likely linked to chlorophenoxy groups, which are regulated under environmental safety frameworks like RoHS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.